

Introduction: The Architectural Value of a Multifunctional Building Block

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Compound of Interest

Compound Name: 4-Formyl-3-nitrobenzonitrile

Cat. No.: B1317213

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4-Formyl-3-nitrobenzonitrile is a highly functionalized aromatic compound that has emerged as a strategic intermediate in the field of medicinal chemistry and organic synthesis. Its chemical architecture, featuring a benzonitrile backbone substituted with an aldehyde (formyl) group and a nitro group in a critical 1,2-relationship, endows it with unique reactivity. This arrangement allows for the execution of elegant and efficient tandem reactions, making it a valuable precursor for the construction of complex heterocyclic scaffolds that are central to the development of modern therapeutics. This guide provides a comprehensive overview of its properties, synthesis, and core applications, with a focus on the chemical logic that makes it a powerful tool for researchers in drug discovery.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of **4-Formyl-3-nitrobenzonitrile** are fundamental to its handling, reactivity, and characterization.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	90178-78-2	[1]
Molecular Formula	C ₈ H ₄ N ₂ O ₃	[1]
Molecular Weight	176.13 g/mol	[1]
Appearance	Yellow crystalline solid	[2]
Melting Point	109-111 °C	[2]
IUPAC Name	4-formyl-3-nitrobenzonitrile	[1]

Spectroscopic Characterization

Full spectral analysis is essential for confirming the identity and purity of **4-Formyl-3-nitrobenzonitrile**. While a publicly available, fully-assigned spectrum is not readily available, the expected characteristics can be reliably predicted based on its functional groups and data from analogous structures.[\[3\]](#)[\[4\]](#)[\[5\]](#)

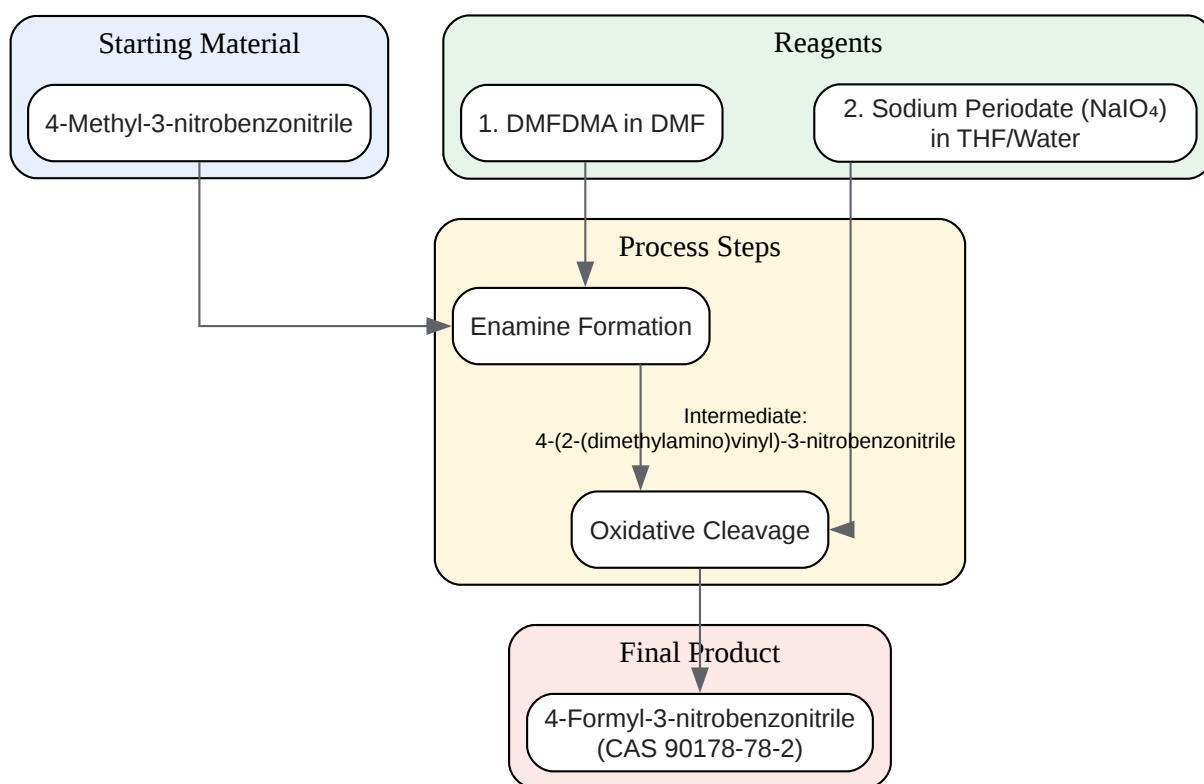
- **¹H NMR (Proton Nuclear Magnetic Resonance):** The proton spectrum is expected to show distinct signals in the aromatic and aldehyde regions.
 - Aldehyde Proton (CHO): A singlet is anticipated at a significantly downfield chemical shift, typically between δ 10.0 and 10.5 ppm, due to the deshielding effect of the carbonyl group.[\[2\]](#)
 - Aromatic Protons: Three protons on the benzene ring will appear in the aromatic region (δ 7.5-9.0 ppm). The proton ortho to the nitro group is expected to be the most deshielded. A characteristic splitting pattern of doublets and a doublet of doublets would confirm the 1,2,4-substitution pattern.[\[2\]](#)
- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):**
 - Carbonyl Carbon (CHO): A signal is expected around δ 185-195 ppm.
 - Nitrile Carbon (CN): A signal is expected in the range of δ 115-120 ppm.
 - Aromatic Carbons: Six distinct signals for the aromatic carbons are expected, with their chemical shifts influenced by the electronic effects of the three different substituents.
- **IR (Infrared) Spectroscopy:** The IR spectrum provides clear evidence of the key functional groups.
 - C \equiv N (Nitrile) Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.
 - C=O (Aldehyde) Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹.
 - N-O (Nitro) Asymmetric & Symmetric Stretch: Two strong absorption bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).
- **MS (Mass Spectrometry):** The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 176, corresponding to the molecular weight of the compound.

Synthesis of 4-Formyl-3-nitrobenzonitrile

The preparation of **4-Formyl-3-nitrobenzonitrile** is typically achieved through a multi-step sequence starting from more common materials. A well-documented route involves the oxidative cleavage of an enamine intermediate.^{[2][6]}

Synthetic Workflow Overview

The process begins with 4-methyl-3-nitrobenzonitrile, which is first reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form a stable enamine intermediate. This intermediate is then subjected to oxidative cleavage, typically using a strong oxidizing agent like sodium periodate, to unmask the aldehyde functionality.



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Caption: Synthesis workflow for **4-Formyl-3-nitrobenzonitrile**.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.^{[2][6]}

- Step 1: Enamine Formation.
 - To a solution of 4-methyl-3-nitrobenzonitrile in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA).
 - Heat the reaction mixture to afford the enamine intermediate, 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile. Monitor the reaction by TLC or LCMS for completion.
 - Upon completion, the intermediate can be isolated or used directly in the next step.
- Step 2: Oxidative Cleavage.
 - Dissolve the crude enamine intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water.
 - Add sodium periodate (NaIO_4) portion-wise to the stirred mixture. An exotherm may be observed.
 - Stir the reaction mixture at room temperature for 2-3 hours until the starting material is fully consumed (monitor by TLC/LCMS).
 - Filter the reaction mixture to remove inorganic salts.
 - Extract the aqueous filtrate with an organic solvent such as ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Step 3: Purification.
 - The crude residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., toluene) to yield **4-Formyl-3-nitrobenzonitrile** as a yellow crystalline solid.^[2]

Core Application: A Key Intermediate for HSD17B13 Inhibitors

The strategic placement of the nitro and formyl groups makes **4-Formyl-3-nitrobenzonitrile** an ideal precursor for constructing fused heterocyclic systems via a tandem reaction sequence. A prime

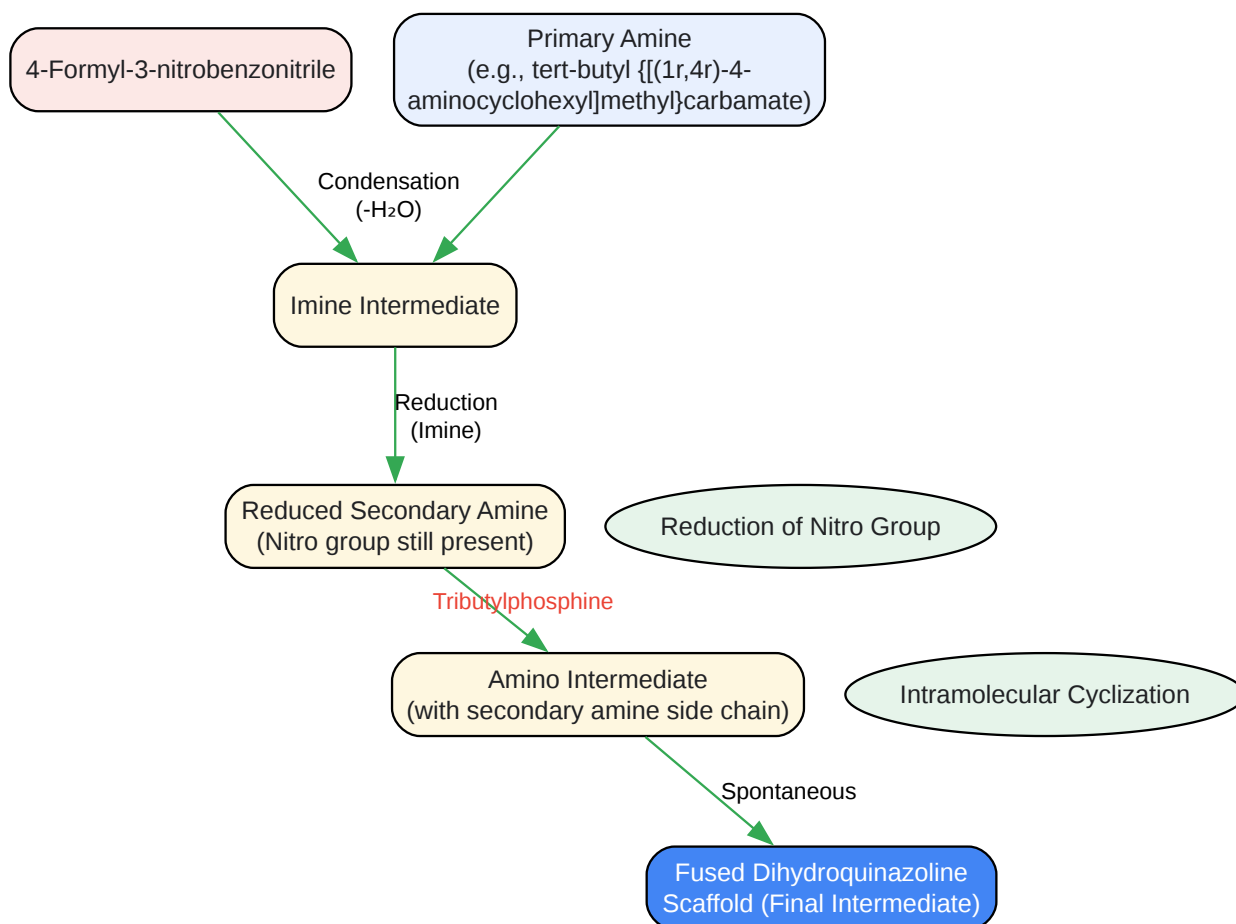
example is its recent application in the synthesis of novel inhibitors of 17 β -Hydroxysteroid Dehydrogenase 13 (HSD17B13), a therapeutic target for liver diseases.^{[2][7]}

Causality and Mechanistic Insight

The synthetic utility stems from two key transformations:

- **Reductive Amination:** The aldehyde group readily condenses with a primary amine to form an imine, which is then reduced in situ to a secondary amine.
- **Reductive Cyclization:** The nitro group, positioned ortho to the newly formed side chain, is reduced to an amine. This newly formed aniline derivative is perfectly positioned to undergo intramolecular cyclization onto the side chain, forming a stable, fused heterocyclic ring system (a dihydroquinazoline scaffold).

This one-pot or sequential one-pot process is highly efficient, rapidly building molecular complexity from simple starting materials.



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Caption: Reaction pathway for dihydroquinazoline synthesis.

Protocol: Synthesis of a Dihydroquinazoline Intermediate

This protocol is a representation of the method described in patent literature for the synthesis of HSD17B13 inhibitors.[2][7]

- Step 1: Imine Formation and Initial Reduction.
 - Charge a reaction vessel with **4-Formyl-3-nitrobenzonitrile** (1.0 eq) and tert-butyl [[[1r,4r)-4-aminocyclohexyl]methyl]carbamate (1.0 eq).
 - Add propan-2-ol as the solvent.

- Heat the stirred mixture to 85 °C for approximately 4 hours to drive the formation of the imine intermediate.
- Step 2: Reductive Cyclization.
 - Cool the reaction mixture to room temperature.
 - Add tributylphosphine (~1.4 eq) to the vessel. Tributylphosphine acts as the reducing agent for the nitro group.
 - Re-heat the reaction mixture to 85 °C and stir overnight.
- Step 3: Work-up and Analysis.
 - Monitor the reaction for the formation of the desired cyclized product by LCMS.
 - Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Analytical Characterization and Quality Control

To ensure the quality and consistency of **4-Formyl-3-nitrobenzonitrile** for use in sensitive multi-step syntheses, rigorous analytical characterization is required.

- Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity. A typical method would use a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, with UV detection.
- Identity Confirmation: The identity is confirmed by the spectroscopic methods described above (¹H NMR, IR, MS).
- Physical Properties: The melting point is a quick and effective indicator of purity. A sharp melting point range (e.g., 109-111 °C) is indicative of high purity.^[2]

Safety, Handling, and Storage

As a reactive nitroaromatic and aldehyde-containing compound, **4-Formyl-3-nitrobenzonitrile** requires careful handling.

- **Hazard Identification:** Based on data for structurally similar compounds, it should be considered harmful if swallowed, inhaled, or in contact with skin.^[1] It is also expected to cause skin and serious eye irritation.
- **Personal Protective Equipment (PPE):**
 - **Engineering Controls:** Handle only in a well-ventilated fume hood.
 - **Eye/Face Protection:** Wear chemical safety goggles and/or a face shield.
 - **Skin Protection:** Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.
- **Handling:** Avoid creating dust. Avoid contact with skin, eyes, and clothing. Keep away from strong oxidizing agents and strong bases.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
- **Disposal:** Dispose of chemical waste in accordance with all local, state, and federal regulations.

Conclusion

4-Formyl-3-nitrobenzonitrile is more than just a chemical intermediate; it is a testament to the power of strategic functional group placement in molecular design. Its ability to undergo efficient, tandem transformations to build complex heterocyclic cores, such as those required for modern kinase inhibitors, makes it an invaluable asset for medicinal chemists. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the rapid and efficient development of novel pharmaceutical agents.

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